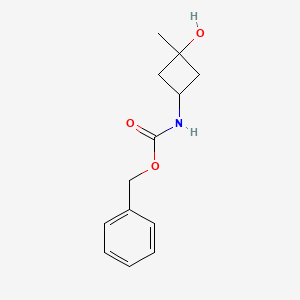
benzyl N-(3-hydroxy-3-methylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a hydroxy and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzyl N-[(1r,3s)-3-oxo-3-methylcyclobutyl]carbamate.
Reduction: Reformation of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate.
Substitution: Formation of substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophilic sites in biological molecules, leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclopentyl]carbamate
- Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclohexyl]carbamate
Uniqueness
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl N-(3-hydroxy-3-methylcyclobutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(16)7-11(8-13)14-12(15)17-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,14,15) |
InChI Key |
OZCGVWTVAJXOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


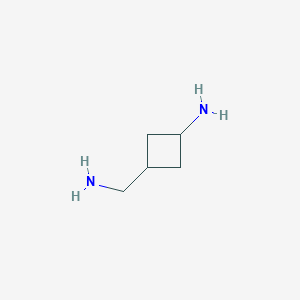
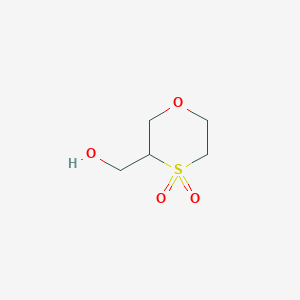
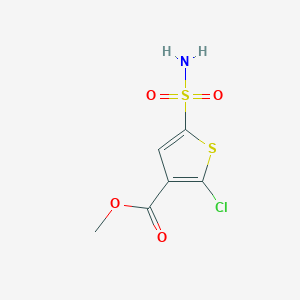

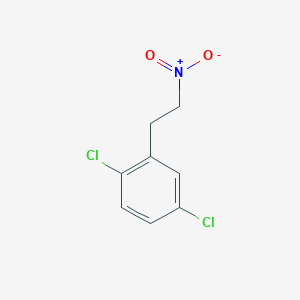
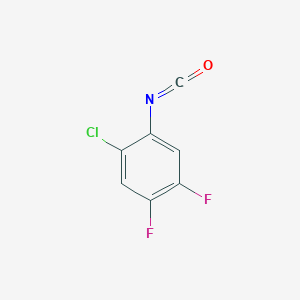
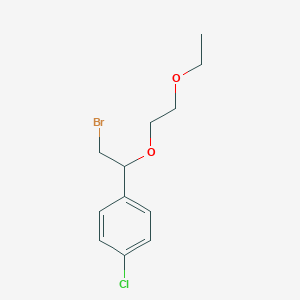
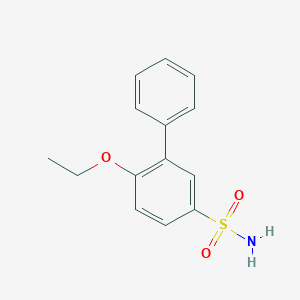
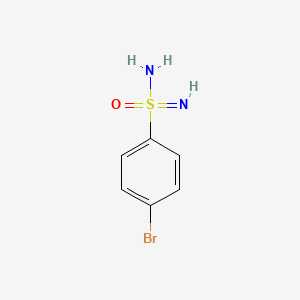
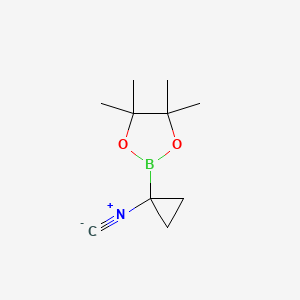
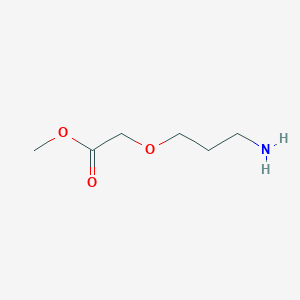

![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
